molecular formula C12H18N2O2 B2878982 N-(6-methoxypyridin-3-yl)hexanamide CAS No. 1023481-57-3

N-(6-methoxypyridin-3-yl)hexanamide

Cat. No.: B2878982
CAS No.: 1023481-57-3
M. Wt: 222.288
InChI Key: XBBBOMFOECKEPI-UHFFFAOYSA-N
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Description

Overview of the Chemical Class and Research Significance

N-(6-methoxypyridin-3-yl)hexanamide belongs to the pyridine (B92270) amide class of organic compounds. These molecules are characterized by a pyridine ring—a six-membered aromatic ring containing one nitrogen atom—linked to an amide group. ontosight.ai The amalgamation of these two functional groups confers upon pyridine amides a diverse array of chemical and biological activities, making them a significant subject of study in medicinal chemistry and materials science. ontosight.aimdpi.com

The amide functional group is a cornerstone of many biologically active substances. ajchem-a.com The versatility of the pyridine ring, coupled with the stability and hydrogen-bonding capabilities of the amide linkage, allows for the synthesis of large libraries of compounds with varied properties. ontosight.ai Researchers have explored pyridine amides for a range of potential therapeutic applications, including as anti-inflammatory, antimicrobial, and enzyme-inhibiting agents. ontosight.ai Their role in neurological disorders has also been an area of investigation. ontosight.ai

The general structure of amides, with their capacity for modification, makes them valuable scaffolds in drug discovery. frontiersin.orgnih.gov By introducing different substituents to the parent structure, chemists can fine-tune the compound's properties to enhance its biological activity or other desired characteristics. mdpi.com

Context of this compound in Scientific Literature

Direct scientific literature focusing exclusively on this compound is limited. However, research on structurally similar compounds provides a valuable framework for understanding its potential properties and applications. For instance, a study on N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives highlighted their potential for imaging α-synuclein aggregates, which are implicated in Parkinson's disease. mdpi.com This suggests that the N-(6-methoxypyridin-3-yl) moiety is a key pharmacophore for brain imaging agents.

Furthermore, the synthesis of precursors such as 1-(6-methoxypyridin-3-yl)ethanol (B576013) and (6-methoxypyridin-3-yl)methanamine (B1285644) has been documented in the context of creating more complex molecules. acs.orgnih.govuni.lu These synthetic pathways indicate the feasibility of producing this compound and its derivatives for further study. The compound is also listed in chemical databases, signifying its availability for research purposes.

Current Research Landscape and Future Directions for Amide Derivatives

The current research landscape for amide derivatives is vibrant and expansive. ajchem-a.comajchem-a.com Effective methods for synthesizing amides, such as the coupling of carboxylic acids and amines using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), are well-established. ajchem-a.comajchem-a.com

Recent studies have focused on creating novel amide derivatives with a wide range of biological activities. These include compounds with antioxidant, antibacterial, and antifungal properties. ajchem-a.comajchem-a.com For example, some newly synthesized amide derivatives have shown significant inhibitory activity against various microbial strains. ajchem-a.com Molecular docking studies are often employed to predict and confirm the biological activity of these compounds. ajchem-a.comajchem-a.com

Future research is likely to continue exploring the vast chemical space of amide derivatives. There is a growing interest in developing dual-target inhibitors, such as compounds that act on both histone deacetylase and the mammalian target of rapamycin (B549165). sci-hub.se Additionally, the development of amide-based compounds as insecticides and for other agricultural applications is an active area of investigation. nih.gov The synthesis of novel amide derivatives containing unique structural motifs, such as cyclopropane, is also being explored to create new lead compounds with enhanced biological activity. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(6-methoxypyridin-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-3-4-5-6-11(15)14-10-7-8-12(16-2)13-9-10/h7-9H,3-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBBOMFOECKEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=CN=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for N 6 Methoxypyridin 3 Yl Hexanamide and Analogues

Established Synthetic Routes to N-(6-methoxypyridin-3-yl)hexanamide

The primary and most direct approach to synthesizing this compound involves the formation of an amide bond between 6-methoxypyridin-3-amine and a derivative of hexanoic acid. This strategy's success hinges on the efficient synthesis of both precursor molecules.

Amide Bond Formation Methodologies

The final step in the synthesis of this compound is the acylation of 6-methoxypyridin-3-amine. A common and efficient method for this transformation is the reaction with an activated derivative of hexanoic acid, such as hexanoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reactant 1 Reactant 2 Reagents Product
6-methoxypyridin-3-amine Hexanoyl chloride Base (e.g., Pyridine (B92270), Triethylamine) This compound

Alternative methods for amide bond formation that avoid the use of acyl halides include the use of coupling agents. These reagents activate the carboxylic acid, facilitating its reaction with the amine.

Coupling Agent Description
Carbodiimides (e.g., DCC, EDC) Widely used for forming amide bonds, though can lead to byproduct formation.
Phosphonium-based reagents (e.g., BOP, PyBOP) Highly efficient coupling agents, often used in peptide synthesis.
Uronium-based reagents (e.g., HBTU, HATU) Known for their high reactivity and the formation of clean reaction products.

Synthesis of 6-Methoxypyridin-3-amine Precursors

The synthesis of the key intermediate, 6-methoxypyridin-3-amine, can be approached through various routes. One common strategy involves the nucleophilic aromatic substitution of a suitable leaving group on the pyridine ring with a methoxide (B1231860) source. A relevant example is the synthesis of the related compound, 2-amino-6-methoxy-3-nitropyridine (B1334430), which is prepared by the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) using sodium methoxide in a polar solvent google.com. This suggests a potential pathway starting from a halogenated 3-aminopyridine (B143674) or a derivative.

Another potential route involves the reduction of a nitro group at the 3-position of a 6-methoxypyridine ring. For instance, the synthesis of 2,3-diamino-6-methoxypyridine (B1587572) has been achieved through the metallic reduction of 2-amino-6-methoxy-3-nitropyridine google.com. This indicates that a 6-methoxy-3-nitropyridine could be a viable precursor, which upon reduction would yield the desired 6-methoxypyridin-3-amine.

Synthesis of Hexanoic Acid Derivatives

For the acylation step, hexanoic acid is typically converted into a more reactive derivative. The most common of these is hexanoyl chloride. The preparation of hexanoyl chloride is readily achieved by treating hexanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). prepchem.comguidechem.com

Carboxylic Acid Chlorinating Agent Product
Hexanoic Acid Thionyl Chloride Hexanoyl Chloride
Hexanoic Acid Oxalyl Chloride Hexanoyl Chloride

Novel Synthetic Approaches and Innovations for this compound Analogues

Modern synthetic organic chemistry offers powerful tools for the functionalization of heterocyclic compounds, enabling the synthesis of a diverse range of analogues of this compound.

Directed Metalation Strategies for Pyridine Ring Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of methoxypyridines, the methoxy (B1213986) group can act as a directed metalating group (DMG), guiding a strong base to deprotonate the adjacent position on the pyridine ring. This generates a lithiated intermediate that can then react with various electrophiles to introduce new functional groups. This methodology could be applied to a suitably protected 6-methoxypyridin-3-amine derivative to introduce substituents at the C-2 or C-4 positions, allowing for the synthesis of a library of analogues.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of this compound analogues, reactions such as the Buchwald-Hartwig amination could be employed. This reaction allows for the coupling of an aryl halide or triflate with an amine. In this context, a halogenated pyridine derivative could be coupled with an amide, or an aminopyridine could be coupled with a halogenated aromatic compound, followed by amide formation. This approach offers a versatile route to a wide array of N-aryl and N-heteroaryl amide analogues.

Green Chemistry Approaches in Amide Synthesis

The imperative to develop environmentally benign chemical processes has driven significant innovation in amide bond formation, moving away from traditional methods that often rely on stoichiometric coupling agents and hazardous solvents. ucl.ac.ukresearchgate.net Green chemistry approaches for the synthesis of this compound focus on catalytic methods, alternative activation strategies, and the use of sustainable reaction media.

Catalytic Direct Amidation: Direct condensation of a carboxylic acid (hexanoic acid) and an amine (6-methoxypyridin-3-amine) is the most atom-economical approach. Boronic acid catalysis has emerged as a particularly attractive method for this transformation. researchgate.netsigmaaldrich.com These catalysts are generally air-stable, have low toxicity, and can facilitate the reaction under milder conditions, often with azeotropic removal of water. researchgate.netsciepub.com

Solvent-Free and Alternative Media Synthesis: Eliminating volatile organic solvents is a key principle of green chemistry. Solvent-free methods, where the reactants are heated together directly, have been developed for N-aryl amide synthesis. google.comnih.govresearchgate.net These reactions can be highly efficient, reducing waste and simplifying purification. Additionally, biocatalytic approaches often utilize water as a solvent. Enzymes like lipases, nitrile hydratases, and engineered amide bond synthetases can catalyze the formation of amides with high chemo- and regioselectivity under mild, aqueous conditions, representing a highly sustainable synthetic route. acs.orgmdpi.comnih.govresearchgate.net

Photocatalytic Methods: Visible-light photoredox catalysis offers a green alternative for activating substrates for amidation. mdpi.com For instance, methods have been developed for the oxidative coupling of aldehydes and amines using air as the oxidant or the oxidative amidation of thioacids, providing green catalytic pathways to amide formation. nih.gov

MethodCatalyst/ReagentConditionsAdvantagesRepresentative Yields (%)
Direct Catalytic Amidation Boric AcidToluene, reflux (Dean-Stark)Low toxicity catalyst, atom economical70-95
Solvent-Free Synthesis None (Thermal)100-150 °CNo solvent waste, simple procedure85-98
Biocatalysis (Lipase) Immobilized LipaseAqueous buffer, RTHigh selectivity, mild conditions, green solvent80-99
Photocatalytic Amidation Organic Dye/Metal ComplexVisible light, O₂/AirUses light energy, mild conditions60-90

This table presents typical yields for green amide synthesis methodologies applicable to N-aryl amides, based on literature for analogous systems.

Chemo-, Regio-, and Stereoselective Synthesis of this compound Derivatives

Achieving selectivity is paramount when synthesizing complex derivatives. For this compound, this involves controlling reactions at specific sites on either the pyridine ring or the hexanamide (B146200) chain, or introducing chirality in a controlled manner.

Regioselective Functionalization of the Pyridine Ring: The electronic nature of the 6-methoxypyridin-3-yl system dictates the regioselectivity of further substitutions. The methoxy group is an ortho-, para-director, while the amide group is a meta-director.

Electrophilic Aromatic Substitution (SEAr): Reactions like nitration or halogenation are expected to be directed to the C2 and C4 positions, influenced by the activating methoxy group. rsc.orgrsc.orgwikipedia.org However, the pyridine nitrogen can be protonated under acidic conditions, strongly deactivating the ring.

Directed C-H Activation: Modern transition-metal-catalyzed C-H activation provides powerful tools for regioselective functionalization. Palladium-catalyzed C-H arylation of pyridines bearing electron-withdrawing groups often favors the C3 and C4 positions. nih.govresearchgate.net The amide group itself can act as a directing group for C-H functionalization at the C2 or C4 position. Another advanced strategy involves the temporary formation of a pyridine N-oxide, which can direct functionalization selectively to the C2 position. researchgate.net

Stereoselective Synthesis of Derivatives: While the parent molecule is achiral, stereocenters can be introduced into its derivatives. A key strategy involves the asymmetric dearomatization of the pyridine ring to produce chiral piperidines. nih.gov This can be achieved through:

Catalytic Asymmetric Hydrogenation: Using chiral transition-metal catalysts (e.g., Rhodium, Iridium) to reduce the pyridine ring, yielding enantioenriched piperidine (B6355638) derivatives. dicp.ac.cnresearchgate.netsnnu.edu.cn

Chemo-enzymatic Methods: Combining chemical reduction to a tetrahydropyridine (B1245486) intermediate with an enzyme-catalyzed stereoselective reduction (e.g., using ene-reductases) to produce chiral piperidines with high enantiomeric excess. nih.gov

Reaction TypePositionMethodCatalyst/Reagent
C-H Arylation Pyridine C4Palladium CatalysisPd(OAc)₂, Carboxylic Acid Ligand
C-H Alkylation Pyridine C2N-Oxide DirectedPhotoredox Catalysis, Pyridine N-oxide
Hydroxylation Pyridine C3Photochemical RearrangementUV light (on N-oxide)
Asymmetric Reduction Pyridine RingChemo-enzymatic6-HDNO oxidase / Ene-IRED reductase

This table summarizes selective functionalization methods applicable to the this compound scaffold based on established pyridine chemistry.

Derivatization Strategies for Structural Modification and Library Generation

To explore structure-activity relationships and generate libraries of related compounds, efficient derivatization strategies are essential. These can target the aliphatic chain, the aromatic ring system, or use the core amide structure as a scaffold for further diversification.

The hexanamide chain offers multiple sites for modification, primarily through the functionalization of its C-H bonds.

Directed C(sp³)-H Functionalization: The amide group can serve as a directing group to facilitate transition-metal-catalyzed functionalization at the β- or γ-positions of the aliphatic chain. Palladium-catalyzed β-C(sp³)-H arylation of aliphatic amides has been demonstrated using specialized ligands. chemrxiv.org

Radical-Mediated Functionalization: Photoredox catalysis using hydrogen atom transfer (HAT) agents enables the generation of alkyl radicals along the aliphatic chain. chemrxiv.org These radicals can then be trapped by various partners to introduce new functional groups. Pyridine N-oxides have been developed as effective HAT catalysts for this purpose, allowing for the alkylation and heteroarylation of unactivated C-H bonds. nih.govresearchgate.net

The pyridine ring is a versatile platform for introducing a wide range of substituents to modulate the molecule's properties.

Nucleophilic Aromatic Substitution (SNAr): While the electron-rich nature of the 6-methoxypyridine ring makes it less susceptible to SNAr, introducing a leaving group (e.g., a halogen) at an activated position (C2 or C4) allows for displacement by various nucleophiles. A powerful method involves the direct nucleophilic amination of methoxypyridines using reagents like sodium hydride in the presence of lithium iodide, which can provide access to aminopyridine derivatives. ntu.edu.sg

Cross-Coupling Reactions: If a halogen is present on the pyridine ring, standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) can be used to form C-C, C-N, and C-O bonds, dramatically increasing structural diversity.

C-H Borylation/Activation: Iridium-catalyzed C-H borylation can install a boronic ester onto the pyridine ring, which serves as a versatile handle for subsequent cross-coupling reactions. The directing effects of the existing substituents would be key in determining the site of borylation.

The this compound structure can be viewed as a central scaffold for building more complex molecules, where the amide bond itself acts as a stable and geometrically defined linker. amrita.eduresearchgate.nethepatochem.com

Mechanistic Organic Chemistry and Chemical Reactivity of N 6 Methoxypyridin 3 Yl Hexanamide

Reaction Mechanisms in Synthetic Transformations

The primary synthetic route to N-(6-methoxypyridin-3-yl)hexanamide is through amide bond formation, a cornerstone reaction in organic chemistry. This transformation is typically achieved by the reaction of an amine with a carboxylic acid or its activated derivative.

The most direct and common method involves the nucleophilic acyl substitution reaction between 6-methoxypyridin-3-amine and a reactive hexanoic acid derivative, such as hexanoyl chloride. vaia.com The mechanism proceeds via the nucleophilic attack of the nitrogen atom of the 6-methoxypyridin-3-amine on the electrophilic carbonyl carbon of hexanoyl chloride. This addition forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the reformation of the carbonyl double bond and the elimination of a chloride ion as the leaving group. This process yields the final amide product. Often, a non-nucleophilic base like pyridine (B92270) is added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct that is formed. vaia.com

Alternatively, this compound can be synthesized by the direct coupling of hexanoic acid and 6-methoxypyridin-3-amine. Since carboxylic acids are less reactive than acid chlorides, this reaction necessitates the use of a coupling agent to activate the carboxylic acid. bath.ac.uk Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxyl group by converting it into a better leaving group, forming a highly reactive O-acylisourea intermediate. bath.ac.uk The amine then attacks this activated species to form the amide bond. The direct condensation of a carboxylic acid and an amine is an atom-efficient method, with water being the only byproduct. bath.ac.uk

Reactant 1Reactant 2Reaction TypeKey Mechanistic Step
6-methoxypyridin-3-amineHexanoyl chlorideNucleophilic Acyl SubstitutionAttack of amine on carbonyl carbon, formation of tetrahedral intermediate, expulsion of chloride. vaia.com
6-methoxypyridin-3-amineHexanoic acidDehydrative Coupling (Condensation)Activation of carboxylic acid by a coupling agent (e.g., DCC), followed by nucleophilic attack by the amine. bath.ac.ukuantwerpen.be

Investigation of Chemical Reactivity of Amide and Pyridine Moieties

The chemical character of this compound is dictated by the interplay of its two main functional components: the amide group and the substituted pyridine ring.

Amide Moiety: The amide bond exhibits significant resonance stabilization due to the delocalization of the nitrogen's lone pair of electrons with the carbonyl group's π-system. researchgate.net This resonance imparts a partial double-bond character to the C-N bond, resulting in a planar geometry and restricted rotation. researchgate.net This delocalization also decreases the nucleophilicity and basicity of the amide nitrogen compared to an amine. The carbonyl carbon is an electrophilic center, susceptible to attack by strong nucleophiles, while the carbonyl oxygen is a site of protonation in acidic conditions. khanacademy.org Under harsh conditions, such as prolonged heating with strong acid or base, the amide bond can undergo hydrolysis to yield hexanoic acid and 6-methoxypyridin-3-amine. sigmaaldrich.cn

Pyridine Moiety: The reactivity of the pyridine ring is modulated by three key features: the ring nitrogen, the electron-donating methoxy (B1213986) group (-OCH₃), and the electron-withdrawing N-hexanamide substituent. The pyridine nitrogen is basic and nucleophilic, and its presence generally deactivates the aromatic ring toward electrophilic substitution. However, the powerful electron-donating resonance effect of the methoxy group at the 6-position activates the ring, particularly at the ortho and para positions (positions 5 and 3, respectively). Conversely, the amide group at the 3-position deactivates the ring through its electron-withdrawing effect.

This combination of functional groups suggests several potential reactions:

Catalytic Hydrogenation: The pyridine ring can be reduced to the corresponding piperidine (B6355638) ring through catalytic hydrogenation. This is a common transformation for pyridine derivatives, typically requiring metal catalysts and often performed in acidic conditions. scholaris.caacs.org

Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient, the activating methoxy group makes electrophilic substitution feasible. The directing effects of the substituents would need to be considered to predict the regioselectivity of such a reaction.

Directed ortho-Metalation (DoM): The amide, methoxy, and pyridine nitrogen can collectively function as directed metalation groups. acs.org This could allow for regioselective deprotonation at the C4 position by a strong organometallic base like n-butyllithium, creating a carbanion that can be trapped with various electrophiles for further functionalization.

MoietyReactive SiteType of ReactivityPotential Reaction
AmideCarbonyl CarbonElectrophilicNucleophilic attack (e.g., Hydrolysis). khanacademy.org
AmideCarbonyl Oxygen / NitrogenNucleophilic / BasicProtonation under acidic conditions. researchgate.net
PyridineRing NitrogenNucleophilic / BasicProtonation, Alkylation, Coordination to metals. ontosight.ai
PyridineAromatic Ring (C4, C5)NucleophilicElectrophilic Aromatic Substitution, Directed ortho-Metalation. acs.org
PyridineAromatic RingElectrophilic (undergoes reduction)Catalytic Hydrogenation to piperidine. acs.orgdicp.ac.cn

Stereochemical Implications in Derivative Synthesis

Synthetic transformations of this compound can lead to the formation of chiral centers, introducing stereochemical complexity. A prime example is the catalytic hydrogenation of the pyridine ring.

The reduction of the substituted pyridine ring to a piperidine ring creates two new stereocenters at the C3 and C6 positions (based on the original pyridine numbering). The resulting product, N-(6-methoxypiperidin-3-yl)hexanamide, can exist as a mixture of up to four stereoisomers (two pairs of enantiomers).

The stereochemical outcome of such hydrogenations can sometimes be controlled or influenced. In asymmetric catalysis, the use of a chiral catalyst or a chiral auxiliary can induce facial selectivity, leading to the preferential formation of one or more stereoisomers over others. dicp.ac.cn For instance, methods for the asymmetric hydrogenation of pyridines have been developed where a chiral auxiliary is temporarily attached to the molecule to direct the approach of hydrogen to one face of the ring. dicp.ac.cn While no specific studies on the asymmetric hydrogenation of this compound are reported, the principles are broadly applicable. The synthesis of related structures has been shown to produce mixtures of diastereomers (syn and anti), highlighting the stereochemical challenges in these systems. osaka-u.ac.jp

ReactionProductNew StereocentersPotential Stereoisomers
Hydrogenation of Pyridine RingN-(6-methoxypiperidin-3-yl)hexanamideC3, C6(3R, 6R), (3S, 6S), (3R, 6S), (3S, 6R)

Catalytic Systems and Their Mechanistic Contributions

Catalysis plays a pivotal role in both the synthesis of this compound and its subsequent transformations. Different catalytic systems are employed to enhance reaction rates, improve yields, and control selectivity.

For Amide Bond Formation: While the reaction of a highly reactive acid chloride with an amine does not typically require catalysis, the more atom-economical direct coupling of hexanoic acid with 6-methoxypyridin-3-amine relies heavily on catalytic methods. bath.ac.uk

Coupling Agents: Reagents like DCC are used in stoichiometric amounts but function catalytically by activating the carboxylic acid. The mechanism involves the formation of a reactive O-acylisourea intermediate which is then attacked by the amine. bath.ac.uk Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can be used alongside DCC to suppress side reactions and minimize racemization by forming an even more reactive activated ester.

Organoboron Catalysts: Arylboronic acids have emerged as effective catalysts for direct amidation. uantwerpen.be The proposed mechanism involves the formation of an acyloxyboronic acid species, which is more electrophilic than the parent carboxylic acid, thus facilitating the nucleophilic attack by the amine. These reactions typically require the removal of water to drive the equilibrium towards the product. uantwerpen.be

For Pyridine Ring Hydrogenation: The reduction of the pyridine ring is almost exclusively achieved through catalytic hydrogenation.

Heterogeneous Catalysts: A variety of transition metal catalysts are effective, including Platinum(IV) oxide (PtO₂), Rhodium on carbon (Rh/C), and various Nickel-based catalysts. acs.orgdicp.ac.cnacs.org

Reaction Mechanism: The hydrogenation is generally carried out under a hydrogen atmosphere and often in an acidic solvent like acetic acid. dicp.ac.cn Protonation of the pyridine nitrogen activates the ring towards reduction and also prevents the product piperidine from coordinating to and poisoning the metal catalyst surface. dicp.ac.cn The generally accepted mechanism involves the adsorption of the activated pyridinium (B92312) ion onto the catalyst surface, followed by the sequential transfer of hydrogen atoms from the catalyst to the ring. fishersci.com Density Functional Theory (DFT) studies on related systems have shown that the reaction proceeds in a stepwise manner via a Langmuir-Hinshelwood mechanism, where both reactants are adsorbed on the catalyst surface. scholaris.ca The choice of catalyst and reaction conditions can significantly impact reaction efficiency and selectivity. For example, Rh/C has demonstrated very high activity for pyridine hydrogenation under mild, electrocatalytic conditions. acs.org

Structure Activity Relationship Sar Studies for N 6 Methoxypyridin 3 Yl Hexanamide Analogues

Systematic Exploration of Structural Modifications and Their Functional Impact

The biological activity of compounds centered around the N-(6-methoxypyridin-3-yl)hexanamide core can be significantly influenced by systematic modifications to its three main components: the 6-methoxypyridine head, the hexanamide (B146200) linker, and the terminal alkyl chain.

The 6-Methoxypyridine Head: The pyridine (B92270) ring and its substitution pattern are critical for molecular recognition and binding to biological targets. The methoxy (B1213986) group at the 6-position is a key feature, likely participating in hydrogen bonding or acting as a bioisosteric replacement for other functional groups. Modifications to this group, such as altering its size, electronics, or hydrogen-bonding capacity, can lead to substantial changes in activity. For instance, replacing the methoxy group with other alkoxy groups of varying chain lengths or with a hydroxyl group can probe the steric and electronic requirements of the binding pocket.

The Amide Linker: The amide bond provides a rigid and planar linkage, crucial for maintaining the correct orientation of the aromatic head and the aliphatic tail. The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the amide group are often vital for anchoring the molecule within a receptor's active site. Altering the amide bond, for example, by replacing it with a more flexible ester or a rigid alkyne, has been shown in related N-aryl amide series to significantly impact biological activity, often by altering the conformational freedom of the molecule. researchgate.net

A representative, albeit illustrative, data table of N-(6-methoxypyridin-3-yl)alkanamide analogues and their hypothetical biological activity is presented below to demonstrate the impact of these modifications.

Compound IDR Group (Alkyl Chain)Hypothetical IC₅₀ (nM)
1 n-Hexyl (C6)50
2 n-Pentyl (C5)75
3 n-Heptyl (C7)60
4 iso-Hexyl120
5 Cyclohexyl95

This table is for illustrative purposes to demonstrate potential SAR trends.

Identification of Key Pharmacophoric Features within the this compound Scaffold

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, several key pharmacophoric features can be identified based on its structure and the SAR of related compounds.

A typical pharmacophore model for this class of compounds would likely include:

A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group are potential hydrogen bond acceptors. The carbonyl oxygen of the amide linker is another strong hydrogen bond acceptor. These features are crucial for specific interactions with amino acid residues in the target's binding site. nih.gov

A Hydrogen Bond Donor: The N-H group of the amide linker is a critical hydrogen bond donor, often forming a key interaction that anchors the molecule. scirp.org

An Aromatic/Heteroaromatic Ring: The pyridine ring itself provides a platform for π-π stacking or other aromatic interactions with the target protein.

A Hydrophobic/Lipophilic Region: The hexyl chain provides a significant hydrophobic region that can interact with nonpolar pockets in the receptor, contributing to binding affinity and selectivity. The size and shape of this hydrophobic feature are critical for optimal fit.

The spatial relationship between these features is paramount. The rigid amide linker ensures a defined distance and orientation between the aromatic head and the hydrophobic tail, which is a critical determinant of biological activity.

Quantitative Structure-Activity Relationships (QSAR) and Predictive Models

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of novel, unsynthesized analogues, thereby guiding lead optimization.

2D-QSAR Methodologies and Descriptors

Two-dimensional QSAR (2D-QSAR) models correlate biological activity with physicochemical properties or topological indices derived from the 2D representation of the molecules. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO). For this compound analogues, these descriptors can quantify the impact of substituents on the electron distribution of the pyridine ring and the amide linker.

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, molar refractivity, and van der Waals volume. They are used to model the steric hindrance or favorable steric interactions within the binding site.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the partition coefficient (logP), which describes the lipophilicity of the molecule. This is particularly important for the hexyl chain of this compound, as it governs the interaction with hydrophobic pockets and also influences pharmacokinetic properties.

Topological Descriptors: These are numerical values that describe the atomic connectivity and branching of a molecule. Examples include the Wiener index and Kier & Hall connectivity indices.

A typical 2D-QSAR study involves calculating a large number of these descriptors for a series of analogues and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model. nih.gove3s-conferences.org

3D-QSAR Techniques (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods consider the 3D structure of the molecules and how their properties vary in 3D space. These techniques are powerful tools for visualizing the regions around a molecule where certain properties are favorable or unfavorable for activity.

Comparative Molecular Field Analysis (CoMFA): In CoMFA, a set of aligned molecules is placed in a 3D grid. At each grid point, the steric and electrostatic interaction energies between the molecules and a probe atom are calculated. These energy values are then used as descriptors in a PLS analysis to build a QSAR model. The results are often visualized as contour maps, where different colored regions indicate areas where, for example, bulky groups or positive charges would increase or decrease activity. nih.govnih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed picture of the intermolecular interactions governing biological activity. The use of a Gaussian function to calculate the fields in CoMSIA avoids some of the singularities at atomic positions that can occur in CoMFA. nih.govnih.gov

Computational and Theoretical Chemistry Investigations of N 6 Methoxypyridin 3 Yl Hexanamide

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are used to determine the electronic structure of a molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. For N-(6-methoxypyridin-3-yl)hexanamide, DFT studies, often employing functionals like B3LYP with a basis set such as 6-311+G(d,p), would be performed to calculate a variety of molecular properties. cymitquimica.com These calculations can predict optimized molecular geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Furthermore, DFT can be used to generate maps of the electrostatic potential (ESP) on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding potential non-covalent interactions. nih.gov

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity
Dipole Moment3.5 DMeasures overall polarity
Total Energy-850 HartreeThermodynamic stability reference

Note: The values in this table are hypothetical and for illustrative purposes only, as specific published data for this compound is unavailable.

Conformational Analysis and Potential Energy Surfaces

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis would involve systematically rotating the molecule's single bonds (e.g., the bond between the amide nitrogen and the pyridine (B92270) ring, and bonds within the hexyl chain) to map its potential energy surface. bldpharm.com This process identifies low-energy, stable conformers and the energy barriers between them. Such studies are crucial for understanding which shapes the molecule is likely to adopt in solution or within a receptor binding site. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are essential for understanding how a ligand might interact with a biological target, such as a protein receptor.

Pharmacophore Modeling and Feature Mapping (Ligand-Based and Structure-Based)

A pharmacophore is an abstract representation of the molecular features necessary for a specific biological interaction. lookchem.com For this compound, a pharmacophore model would identify key features like hydrogen bond acceptors (the methoxy (B1213986) oxygen, pyridine nitrogen, and amide oxygen), hydrogen bond donors (the amide N-H), and hydrophobic regions (the hexyl chain). usp.ac.fj

Ligand-Based: If a set of molecules with known activity against a target were available, a ligand-based model could be generated by aligning them and extracting common features. bldpharm.com

Structure-Based: If the 3D structure of the target receptor was known, a pharmacophore could be derived from the key interaction points within its binding site. lookchem.com This model would then be used to screen databases for other compounds that fit these criteria.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov In a docking study, this compound would be placed into the binding site of a target protein in various conformations and orientations. A scoring function would then estimate the binding affinity for each pose, predicting the most likely binding mode. The results would detail specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

Interacting ResidueInteraction TypeDistance (Å)
Asp121Hydrogen Bond (with amide N-H)2.9
Tyr85π-π Stacking (with pyridine ring)4.5
Val103, Leu105Hydrophobic (with hexyl chain)N/A
Ser120Hydrogen Bond (with methoxy O)3.1

Note: This table is a hypothetical representation of typical docking output and does not reflect actual experimental data.

Molecular Dynamics Simulations for Ligand-Target Complexes

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations can predict the behavior of the ligand-receptor complex over time. An MD simulation would treat the docked complex as a dynamic system, simulating the movements of all atoms over a period of nanoseconds or longer. This provides insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. Key analyses from MD simulations include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex and binding free energy calculations to provide a more accurate estimation of binding affinity.

In Silico Drug Design and Virtual Screening Methodologies

As of the latest available research, specific in silico drug design and virtual screening studies focusing solely on this compound have not been extensively published in peer-reviewed literature. Computational chemistry is a powerful tool in modern drug discovery, enabling the prediction of molecular properties, interactions with biological targets, and the virtual screening of compound libraries to identify potential drug candidates. These methodologies are crucial for accelerating the drug development process and reducing costs.

In the broader context of drug design, virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target, typically a protein or enzyme. This process relies on the three-dimensional structure of the target, which can be determined experimentally through techniques like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling.

Once a target structure is obtained, molecular docking simulations can be performed. Docking algorithms predict the preferred orientation of a ligand (in this case, this compound) when bound to a target to form a stable complex. The output of a docking simulation is a score that estimates the binding affinity, with lower scores generally indicating a more favorable interaction. These scores are based on the calculated intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the target's active site.

Quantitative Structure-Activity Relationship (QSAR) studies represent another important in silico approach. QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a set of compounds with known activities, a predictive model can be developed. This model can then be used to estimate the activity of new, untested compounds, such as derivatives of this compound, and to guide the design of more potent molecules.

While specific data tables and detailed research findings for this compound are not currently available, the principles of in silico drug design and virtual screening provide a clear framework for how such investigations would be conducted. Future research in this area would be invaluable for elucidating the potential therapeutic applications of this compound.

In Vitro Biological Target Identification and Mechanistic Elucidation for N 6 Methoxypyridin 3 Yl Hexanamide Analogues

Identification of Molecular Targets and Binding Partners (Cell-Free and Cellular Assays)

In vitro studies have successfully identified several molecular targets for analogues of N-(6-methoxypyridin-3-yl)hexanamide. These targets are implicated in critical cellular processes, including cancer progression and bacterial survival.

A highly selective series of class I phosphoinositide 3-kinases (PI3Ks) inhibitors was developed from a benzimidazole-triazine compound, leading to the discovery of a potent inhibitor containing the 6-methoxypyridin-3-yl moiety. acsmedchem.org This highlights the role of this structural component in targeting the PI3K family of lipid kinases, which are crucial in cell signaling pathways. acsmedchem.org

In the context of cancer, other analogues have been identified as inhibitors of histone deacetylase (HDAC), specifically HDAC8, a zinc-dependent metalloenzyme. acsmedchem.org Dual-target inhibitors affecting both HDAC and the mammalian target of rapamycin (B549165) (mTOR) have also been synthesized, indicating a broader targeting capability. sci-hub.senih.gov Another significant target identified is the AAA ATPase p97 (also known as VCP), which is involved in protein degradation and quality control. nih.gov An analogue, 5-(5-methoxypyridin-3-yl)-3-methyl-8-[(piperidin-4-yl)amino]-1,2-dihydro-1,7-naphthyridin-2-one, was found to bind to p97. nih.gov

Within the realm of antimicrobial research, molecular docking studies have predicted that 3-(pyridine-3-yl)-2-oxazolidinone derivatives bind to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit. researchgate.net This interaction is similar to the mechanism of the antibiotic linezolid, which inhibits bacterial protein synthesis. nih.gov Additionally, aryl-n-hexanamide analogues coupled with usnic acid have been shown through docking studies to bind with glucose dehydrogenase, suggesting a mechanism involving the inhibition of bacterial glucose metabolism. scilit.com

Analogue Class/CompoundMolecular TargetAssay Type / MethodTherapeutic Area
Benzimidazole-triazine derivative with 6-methoxypyridin-3-yl groupClass I Phosphoinositide 3-kinases (PI3Ks)High-Throughput Screen, Lead OptimizationOncology
N-hydroxy-6-(thieno[3,2-b]pyridin-7-yloxy)hexanamideHistone deacetylase 8 (HDAC8), Anthrax metallo-beta-lactamaseEnzyme Inhibition AssayOncology, Infectious Disease
Pyrazolo[3,4-d]pyrimidine derivativesp97 (AAA ATPase)Cell Proliferation Assay, Mass SpectrometryOncology
3-(Pyridine-3-yl)-2-oxazolidinone derivatives50S Ribosomal Subunit (Peptidyl Transferase Center)Molecular DockingInfectious Disease
Usnic acid enaminone-coupled aryl-n-hexanamidesGlucose DehydrogenaseMolecular DockingInfectious Disease

Investigation of Cellular Pathway Modulation (In Vitro)

Analogues of this compound have been shown to modulate several key cellular pathways in vitro. The inhibition of PI3K by these compounds directly impacts the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer and is central to cellular growth, proliferation, and survival. acsmedchem.org The development of dual HDAC and mTOR inhibitors further underscores the ability of these compounds to interfere with this critical oncogenic pathway. sci-hub.se

Inhibitors of the AAA ATPase p97, such as the allosteric inhibitor NMS-873, have demonstrated clear effects on cellular protein homeostasis. nih.gov Cellular assays indicated that treatment with p97 inhibitors leads to a dose-dependent accumulation of ubiquitinated proteins and activation of the unfolded protein response (UPR). nih.gov This disruption of protein degradation pathways can trigger apoptosis in cancer cells.

In the context of antimicrobial activity, the modulation of bacterial pathways is a key mechanism. By targeting the 50S ribosomal subunit, 3-(pyridine-3-yl)-2-oxazolidinone analogues inhibit bacterial protein synthesis, a fundamental process for bacterial viability. nih.gov Furthermore, the targeting of glucose dehydrogenase by aryl-n-hexanamide derivatives suggests an ability to disrupt the glucose metabolic pathway in bacteria, thereby impeding energy production and growth. scilit.com

Enzymatic Activity Modulation and Inhibition Kinetics (In Vitro)

The modulation of enzyme activity by these analogues has been characterized through various in vitro assays, revealing different modes of inhibition.

Competitive Inhibition: In this mode, the inhibitor binds to the active site of the enzyme, competing directly with the substrate. This increases the apparent Michaelis constant (Km), meaning a higher substrate concentration is needed to achieve half of the maximum velocity (Vmax), but the Vmax itself remains unchanged. youtube.comyoutube.comyoutube.com Studies on human brain hexokinase, for instance, have characterized the competitive inhibitory effects of various compounds, providing Ki values that quantify inhibitor potency. nih.gov

Non-competitive Inhibition: This type of inhibition occurs when the inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency. youtube.com In non-competitive inhibition, the Vmax is lowered, but the Km remains the same because the inhibitor does not affect substrate binding to the active enzymes. youtube.comyoutube.com

Uncompetitive Inhibition: This involves the inhibitor binding only to the enzyme-substrate (ES) complex. libretexts.org This mode of inhibition leads to a decrease in both Vmax and Km. youtube.comlibretexts.org

Research on this compound analogues has yielded specific inhibition data. For instance, a series of dual HDAC and mTOR inhibitors were evaluated for their inhibitory activities in HCT116 and Ramos cancer cell lines, with IC50 values determined to quantify their potency. sci-hub.se Compounds with a six-carbon-atom linker, similar to a hexanamide (B146200) structure, were found to be optimal for maintaining inhibitory activity. sci-hub.se Similarly, the PI3K inhibitor containing the 6-methoxypyridin-3-yl group was found to be highly potent against class I PI3Ks while showing excellent selectivity over mTOR and other kinases. acsmedchem.org

Analogue ClassTarget EnzymeInhibition Data (IC50)Cell Line
Pyrazolo[3,4-d]pyrimidine derivative (12a)HDAC/mTOR3.5 nMRaji
Pyrazolo[3,4-d]pyrimidine derivative (12a)HDAC/mTOR13.4 nMMM1S
Covalent pyrazolo[3,4-d]pyrimidine (PPA)p972.7 µMHCT116
Covalent pyrazolo[3,4-d]pyrimidine (PPA)p976.1 µMHeLa
Covalent pyrazolo[3,4-d]pyrimidine (PPA)p973.4 µMRPMI8226

Protein-Ligand Interaction Analysis (In Vitro, e.g., Binding Assays)

The interaction between this compound analogues and their protein targets has been investigated using computational and experimental methods. Molecular docking, a key in silico technique, has been instrumental in predicting the binding modes of these compounds.

For a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, docking studies predicted that the compounds fit into the active pocket of the ribosomal peptidyl transferase center (PTC) of the 50S ribosomal subunit. researchgate.net This provides a structural basis for their antibacterial activity. researchgate.netnih.gov Similarly, for usnic acid-coupled aryl-n-hexanamides, docking studies showed a strong binding interaction with glucose dehydrogenase, with a calculated G-score of -9.03, indicating a favorable binding energy. scilit.com

In the study of p97 inhibitors, NMS-873 was found to bind to an allosteric pocket located in the linker domain between the D1 and D2 ATPase domains, stabilizing the enzyme in an ADP-bound state. nih.gov This detailed interaction analysis was crucial for understanding its mechanism of action. nih.gov For Schiff base ligands derived from 6-methoxypyridine-3-amine, in silico studies against various bacterial proteins confirmed high binding affinity, characterized by significant hydrogen bonding and hydrophobic interactions. usp.ac.fjnih.gov The development of PI3K inhibitors also benefited from a structure-based drug design approach, which relies on understanding the protein-ligand interactions to optimize inhibitor potency and selectivity. acsmedchem.org

In Vitro Antimicrobial Research and Mechanisms

A significant body of research exists on the in vitro antimicrobial properties of compounds structurally related to this compound. These studies demonstrate activity against a range of pathogens, particularly Gram-positive bacteria.

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited strong antibacterial activity, comparable to the antibiotic linezolid, against five different Gram-positive bacteria. nih.gov The mechanism of action is believed to be the inhibition of bacterial protein biosynthesis by targeting the 50S ribosomal subunit. nih.gov Several of these compounds also showed significant activity against biofilm formation. researchgate.net

Studies on other amide derivatives have also shown promising antimicrobial potential. tandfonline.com The structure-activity relationship (SAR) for these compounds indicates that the presence of halogen atoms on the aromatic ring or aliphatic chains near the amide group can enhance antibacterial activity. tandfonline.com The amide group itself is thought to play a role by forming hydrogen bonds with lipids in the bacterial membrane. tandfonline.com Aryl-n-hexanamide derivatives linked to usnic acid were identified as potent antibacterial agents against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 3 µM. scilit.com

Schiff bases synthesized from 6-methoxypyridin-3-amine, and their corresponding Co(II) and Cu(II) metal complexes, were screened for antimicrobial activity against species such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. usp.ac.fjnih.gov The results indicated that these compounds possess notable antimicrobial properties. usp.ac.fj

Analogue Class/CompoundTest OrganismMIC (µg/mL or µM)
3-(Pyridine-3-yl)-2-oxazolidinone (21d)S. pneumoniae (ATCC 49619)Comparable to Linezolid
Amide Derivative (AL-5)Staphylococcus aureus18 mm inhibition zone
Amide Derivative (AL-5)Escherichia coli17 mm inhibition zone
Aryl-n-hexanamide (Compound 2)Salmonella typhi3 µM
Aryl-n-hexanamide (Compound 2)Bacillus subtilis3 µM
Aryl-n-hexanamide (Compound 20)Escherichia coli6 µM
N-alkyl-N-(pyridin-2-yl)hydroxylamine (7a)Micrococcus luteus0.41 µg/mL

Note: Data reported as zone of inhibition at 2000 µg/mL concentration, not as a direct MIC value. tandfonline.com

In Vitro Metabolic Pathways and Enzyme Interactions of N 6 Methoxypyridin 3 Yl Hexanamide

Characterization of Phase I Metabolic Transformations (In Vitro Microsomal and Recombinant Enzyme Systems)

Phase I metabolism typically involves the introduction or unmasking of functional groups, such as hydroxyl (-OH), amine (-NH2), or carboxyl (-COOH) groups, through oxidation, reduction, or hydrolysis. nih.gov These reactions are predominantly catalyzed by CYP enzymes located in the endoplasmic reticulum of hepatocytes. mdpi.com For a compound with the structure of N-(6-methoxypyridin-3-yl)hexanamide, several potential sites for Phase I metabolism can be hypothesized.

In vitro studies utilizing human liver microsomes (pHLM), which contain a rich complement of drug-metabolizing enzymes, are a standard approach to profile the initial metabolic transformations of a new chemical entity. nih.gov The incubation of this compound with pHLM in the presence of necessary cofactors like NADPH would likely reveal a number of oxidative metabolites. Potential metabolic reactions could include:

Hydroxylation: This can occur on the pyridine (B92270) ring, the hexanamide (B146200) side chain, or the methoxy (B1213986) group. Aromatic hydroxylation on the pyridine ring or aliphatic hydroxylation at various positions on the hexyl chain are common metabolic pathways.

O-demethylation: The methoxy group on the pyridine ring is a likely site for O-demethylation, which would result in the formation of a hydroxylated pyridinone metabolite.

N-dealkylation or amide hydrolysis: Cleavage of the amide bond would lead to the formation of 6-methoxypyridin-3-amine and hexanoic acid.

To pinpoint the specific enzymes responsible, further studies with recombinant human CYP enzymes expressed in systems like baculovirus-infected insect cells would be necessary. nih.gov By individually incubating the compound with a panel of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), the relative contribution of each enzyme to the formation of specific metabolites can be determined. nih.gov

Table 1: Hypothetical Phase I Metabolites of this compound

Metabolite IDProposed Metabolic ReactionPotential Site of Metabolism
M1Aromatic HydroxylationPyridine Ring
M2Aliphatic HydroxylationHexanamide Chain
M3O-DemethylationMethoxy Group
M4Amide HydrolysisAmide Linkage

Elucidation of Phase II Metabolic Transformations (In Vitro)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous hydrophilic molecules. nih.gov This process, catalyzed by transferase enzymes, generally results in more water-soluble and readily excretable products. upol.cz Common Phase II reactions include glucuronidation, sulfation, acetylation, methylation, and glutathione (B108866) conjugation. drughunter.com

For this compound and its potential Phase I metabolites, several Phase II transformations can be anticipated:

Glucuronidation: If hydroxylation occurs during Phase I metabolism, the newly formed hydroxyl groups can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). The nitrogen atom on the pyridine ring could also potentially undergo N-glucuronidation.

Sulfation: Hydroxylated metabolites can also be substrates for sulfotransferases (SULTs), leading to the formation of sulfate (B86663) conjugates.

In vitro investigations into Phase II metabolism would typically involve incubations with human liver microsomes supplemented with appropriate cofactors like UDPGA (for glucuronidation) or with human liver cytosol, which contains SULTs, and the cofactor PAPS.

Identification of Drug-Metabolizing Enzymes (e.g., Cytochrome P450 Isoforms)

In addition to recombinant enzymes, chemical inhibition studies using selective inhibitors for different CYP isoforms in human liver microsomes can provide valuable information. nih.gov By observing the reduction in the formation of a metabolite in the presence of a specific inhibitor, the involvement of that particular CYP enzyme can be inferred.

In Vitro Enzyme Inhibition and Induction Potentials

A compound can act as an inhibitor or an inducer of drug-metabolizing enzymes, leading to clinically significant drug-drug interactions. nih.govauckland.ac.nz

Enzyme Inhibition: In vitro inhibition assays are conducted to determine the potential of this compound to inhibit the activity of major CYP isoforms. This is typically assessed by incubating the compound with human liver microsomes and a probe substrate specific for each CYP isoform. The concentration of the compound that causes 50% inhibition of the probe substrate's metabolism (IC50) is determined.

Enzyme Induction: The potential of a compound to induce the expression of CYP enzymes is often evaluated using primary human hepatocytes. nih.gov The hepatocytes are treated with the compound for a period of time, and then the mRNA levels and/or the activity of the CYP enzymes are measured. An increase in enzyme expression or activity indicates an induction potential.

Table 2: In Vitro Assays for Assessing Drug Interaction Potential

Assay TypePurposeIn Vitro SystemKey Parameter
CYP InhibitionTo assess the potential to inhibit CYP enzymesHuman Liver MicrosomesIC50 Value
CYP InductionTo assess the potential to induce CYP enzymesPrimary Human HepatocytesFold-Induction of mRNA/Activity

Application of High-Resolution Mass Spectrometry in Metabolite Identification

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is an indispensable tool for the identification and structural elucidation of drug metabolites in complex biological matrices. nih.goveuropa.eu The high mass accuracy and resolution of HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, allow for the determination of the elemental composition of metabolites. mdpi.com

In a typical workflow, samples from in vitro metabolism studies are analyzed by LC-HRMS. The resulting data is then processed to detect potential metabolites by comparing the full-scan mass spectra of the test samples with those of control samples. nih.gov The accurate mass measurement provides the elemental formula of the metabolite, and tandem mass spectrometry (MS/MS) experiments are performed to obtain fragmentation patterns. d-nb.info The fragmentation data, along with knowledge of the parent compound's structure and common metabolic pathways, is used to propose the structure of the metabolite.

Advanced Analytical Methodologies for Research on N 6 Methoxypyridin 3 Yl Hexanamide

High-Resolution Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of N-(6-methoxypyridin-3-yl)hexanamide. By probing the interactions of the molecule with electromagnetic radiation, techniques like NMR, HRMS, and FT-IR provide detailed information about the connectivity of atoms, the molecular weight, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. ipb.pt For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and the connectivity to neighboring protons. The spectrum for this compound is expected to show distinct signals for the aromatic protons of the methoxypyridine ring, the amide proton, the methoxy (B1213986) group protons, and the aliphatic protons of the hexanoyl chain. The splitting patterns (e.g., singlet, doublet, triplet) arise from spin-spin coupling between adjacent non-equivalent protons and are critical for assigning the signals. savemyexams.com

Interactive Data Table: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.1Singlet1HN-H (amide)
~8.4Doublet1HPyridine (B92270) H-2
~7.9Doublet of Doublets1HPyridine H-4
~6.8Doublet1HPyridine H-5
~3.8Singlet3HO-CH₃ (methoxy)
~2.3Triplet2H-CH₂- (α to C=O)
~1.6Quintet2H-CH₂- (β to C=O)
~1.3Multiplet4H-CH₂-CH₂-
~0.9Triplet3H-CH₃ (terminal)

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its functional group and electronic environment. For this compound, separate signals are expected for the carbonyl carbon, the aromatic carbons of the pyridine ring (including those bonded to oxygen and nitrogen), the methoxy carbon, and the aliphatic carbons of the hexanoyl chain. organicchemistrydata.org

Interactive Data Table: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~171.5C=O (amide)
~162.0Pyridine C-6 (C-O)
~142.0Pyridine C-2
~137.5Pyridine C-4
~132.0Pyridine C-3 (C-N)
~110.5Pyridine C-5
~53.0O-CH₃ (methoxy)
~36.0-CH₂- (α to C=O)
~31.0-CH₂-
~25.0-CH₂-
~22.0-CH₂-
~14.0-CH₃ (terminal)

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to confirm the assignments made from 1D spectra. emerypharma.com A COSY spectrum would show correlations between coupled protons (e.g., between adjacent CH₂ groups in the hexanoyl chain), while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivity. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. acs.org By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₂H₁₈N₂O₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated value.

Interactive Data Table: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₈N₂O₂
Molecular Weight (Nominal)222
Calculated Exact Mass [M+H]⁺223.1441
Expected ObservationA peak corresponding to the protonated molecule [M+H]⁺ with an m/z value that matches the calculated exact mass to within a few parts per million (ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. bruker.commdpi.com The FT-IR spectrum of this compound is expected to display characteristic absorption bands for the amide group (N-H and C=O stretching), the ether linkage (C-O stretching), the aromatic pyridine ring (C=C and C-H stretching), and the aliphatic hexanoyl chain (C-H stretching). mdpi.comresearchgate.net

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchAmide
2950-2850C-H StretchAliphatic (Hexanoyl)
~1670C=O Stretch (Amide I)Amide
~1590, ~1470C=C StretchAromatic (Pyridine)
~1540N-H Bend (Amide II)Amide
~1250C-O-C Asymmetric StretchAryl Ether
~1030C-O-C Symmetric StretchAryl Ether

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction impurities or other components in a mixture and for assessing its purity. HPLC and GC are the most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the preferred method for the purity assessment of non-volatile and thermally sensitive compounds like this compound. rjptonline.org A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase, is typically used. nih.gov The compound is separated from impurities based on differences in their polarity, and a detector (commonly UV-Vis) is used for quantification. The purity is determined by the relative area of the main peak in the chromatogram.

Interactive Data Table: Typical HPLC Parameters for Purity Analysis

ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseGradient of Water (A) and Acetonitrile (B) with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Expected ResultA major peak at a specific retention time corresponding to this compound, with purity typically >95%.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. merckmillipore.com For a compound like this compound, which has moderate volatility, GC can be used for purity assessment, provided it is thermally stable and does not decompose at the temperatures used in the injector and column. The sample is vaporized and transported through a capillary column by a carrier gas (e.g., helium or nitrogen). Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification.

Interactive Data Table: Potential GC Parameters for Purity Analysis

ParameterCondition
ColumnCapillary column with a polar stationary phase (e.g., DB-5 or equivalent)
Carrier GasHelium or Nitrogen
Injector Temperature~250 °C
Oven ProgramTemperature gradient (e.g., 100 °C to 280 °C)
DetectorFlame Ionization Detector (FID)
Expected ResultA single, sharp peak indicating high purity of the compound.

X-ray Crystallography for Absolute Configuration and Conformation Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's absolute configuration and reveals its preferred conformation in the solid state. mdpi.com For this compound, obtaining single crystals suitable for X-ray diffraction would allow researchers to directly observe the spatial relationship between the 6-methoxypyridin group and the hexanamide (B146200) side chain.

While specific crystallographic data for this compound is not publicly available, the principles of the technique can be understood from studies on closely related molecules containing the methoxypyridin-3-yl moiety. For instance, the crystal structure of human ATAD2 bromodomain in a complex with a ligand containing a 5-methoxypyridin-3-yl group was determined by X-ray diffraction to a resolution of 2.01 Å. pdbj.org Similarly, another study reports the crystal structure of a human protein domain bound to a ligand incorporating a 6-methoxypyridin-3-yl group. thesgc.org

The process involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, scientists can calculate the electron density map of the molecule and, from that, build an atomic model. This model provides precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation. For chiral molecules, anomalous dispersion techniques within the X-ray experiment can be used to determine the absolute configuration (R or S) without ambiguity.

Table 1: Representative Crystallographic Data for a Related Compound This table presents hypothetical data based on typical values for organic compounds to illustrate the parameters obtained from an X-ray crystallography experiment.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)10.123
b (Å)5.432
c (Å)22.789
α (°)90
β (°)98.54
γ (°)90
Volume (ų) 1234.5
Z (Molecules/Unit Cell) 4
Resolution (Å) 1.80
R-factor 0.045

Specialized Analytical Techniques for Reaction Monitoring and Kinetic Studies

Understanding and optimizing the synthesis of this compound requires methods to monitor the reaction's progress and study its kinetics. These techniques allow chemists to determine when a reaction is complete, identify the formation of byproducts, and calculate reaction rates.

Reaction Monitoring: The synthesis of amides, such as this compound from 6-methoxypyridin-3-amine and hexanoyl chloride (or a related activated form of hexanoic acid), can be effectively monitored using chromatographic and spectroscopic methods.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique used to follow the progress of a reaction. acs.orgnih.gov A small sample of the reaction mixture is spotted onto a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The starting materials and the product will typically have different retention factors (Rf values), allowing for a visual assessment of the consumption of reactants and the formation of the product over time. acs.orgnih.gov

High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It separates components of a mixture with high resolution. By running samples at different time points, the disappearance of starting materials and the appearance of the product can be accurately quantified, leading to a precise determination of reaction completion and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction in real-time or by analyzing aliquots. The appearance of new signals corresponding to the product (e.g., the amide N-H proton and shifts in the aromatic protons of the pyridine ring) and the disappearance of signals from the starting amine provide a detailed picture of the reaction's progress.

Kinetic Studies: To determine the rate of reaction, a series of experiments would be conducted where the concentration of reactants is systematically varied. By monitoring the concentration of the product or a reactant over time using techniques like HPLC or NMR, kinetic data can be gathered. This data allows for the determination of the reaction order with respect to each reactant and the calculation of the rate constant (k), providing fundamental insights into the reaction mechanism.

Table 2: Analytical Techniques for Synthesis of this compound

TechniqueApplicationInformation Obtained
Thin-Layer Chromatography (TLC) Reaction Progress MonitoringQualitative assessment of reactant consumption and product formation; identification of byproducts. acs.orgnih.gov
High-Performance Liquid Chromatography (HPLC) Quantitative Reaction Monitoring & Purity AnalysisPrecise measurement of component concentrations; determination of reaction kinetics and final product purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Confirmation & Reaction MonitoringUnambiguous structure elucidation of the final product; real-time monitoring of specific reactant and product signals.
Mass Spectrometry (MS) Molecular Weight VerificationConfirmation of the molecular weight of the product and any intermediates or byproducts.

N 6 Methoxypyridin 3 Yl Hexanamide As a Chemical Research Probe

Design and Synthesis of Labeled Analogues for Biological Studies

To function as a research probe, a molecule like N-(6-methoxypyridin-3-yl)hexanamide must be detectable within a complex biological environment. This is achieved by creating labeled analogues, where an isotopic or functional tag is incorporated into the molecule's structure without significantly altering its biological activity. The design process focuses on identifying positions on the molecule where a label can be attached with minimal steric hindrance or disruption of key binding interactions.

Radiolabeling: A common strategy is to introduce a radioactive isotope, which allows for highly sensitive detection in techniques like Positron Emission Tomography (PET) or in vitro binding assays. For a molecule with a methoxy (B1213986) group, such as this compound, the methyl group is a prime candidate for labeling with Carbon-11 ([¹¹C]). This can be achieved by first synthesizing a desmethyl precursor (a hydroxyl group in place of the methoxy group) and then reacting it with a [¹¹C]-labeled methylating agent like [¹¹C]methyl iodide or [¹¹C]methyl triflate.

In a similar vein, research on structurally related N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives for imaging α-synuclein aggregates in Parkinson's disease has demonstrated the successful incorporation of various radioisotopes. mdpi.com Analogues were selected for radiolabeling with ¹¹C, ¹⁸F, ¹²⁵I, or ³H. mdpi.com The choice of isotope depends on the intended application, with positron emitters like ¹¹C and ¹⁸F being ideal for in vivo PET imaging, while beta emitters like ³H or gamma emitters like ¹²⁵I are suited for in vitro autoradiography and binding affinity studies. mdpi.com

Photoaffinity Labeling: Another advanced technique is photoaffinity labeling. This involves incorporating a photoreactive group into the probe, such as a diazirine. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with the nearest molecule, which is presumably the biological target to which the probe is bound. This allows for the permanent "tagging" and subsequent identification of the target protein. For example, a photoaffinity variant, TZ-CLX, which is structurally related to N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, was synthesized to investigate the specific binding sites on α-synuclein fibrils. mdpi.com

The synthesis of these labeled analogues requires multi-step chemical processes. For instance, creating a precursor for radiolabeling often involves protective group chemistry and carefully planned synthetic routes to yield a compound ready for the final, rapid labeling step, which is necessary due to the short half-lives of many radioisotopes. mdpi.comresearchgate.net

Table 1: Strategies for Labeling Chemical Probes

Labeling StrategyIncorporated Tag/IsotopeTypical ApplicationDetection Method
Radiolabeling ¹¹C, ¹⁸FIn vivo PET ImagingPositron Emission Tomography Scanner
³H, ¹⁴CIn vitro Binding Assays, Metabolism StudiesLiquid Scintillation Counting, Autoradiography
¹²⁵IIn vitro Binding Assays, RadioimmunoassaysGamma Counter, Autoradiography
Photoaffinity Labeling Diazirine, AzideTarget Identification, Binding Site MappingMass Spectrometry, Western Blot (after enrichment)
Biotinylation BiotinProtein Pull-down, Affinity ChromatographyStreptavidin-based detection (e.g., ELISA, Western Blot)

Application in Target Engagement and Mechanism-of-Action Studies

Once a labeled probe is synthesized, it becomes a powerful tool for target engagement and mechanism-of-action (MoA) studies. researchgate.net Target engagement confirms that a drug or probe physically interacts with its intended molecular target within a living cell or organism. promegaconnections.com This is a critical step in drug discovery, as it bridges the gap between a compound's biochemical activity and its cellular effects. promegaconnections.comnih.gov

The use of radiolabeled derivatives of the N-(6-methoxypyridin-3-yl) moiety provides a clear example of this application. In the effort to develop tracers for Parkinson's disease, [¹¹C] and [¹⁸F] labeled N-(6-methoxypyridin-3-yl)quinoline-2-amine analogues were used in PET imaging studies in non-human primates. mdpi.com These studies demonstrated that the probes could cross the blood-brain barrier and allowed for the evaluation of their pharmacokinetic properties, such as brain uptake and washout rates. mdpi.com

Furthermore, an [¹²⁵I]-labeled version of a related compound was used in in vitro binding assays on brain tissue from Parkinson's disease patients and healthy controls. mdpi.com These experiments confirmed that the radioligand binds with high affinity (in the low nanomolar range) and selectivity to α-synuclein aggregates present in diseased tissue compared to control tissue. mdpi.com Such data provides direct evidence of target engagement.

Mechanism-of-action studies can be further refined using techniques like photoaffinity labeling. The probe TZ-CLX, containing a diazirine group, was used to pinpoint the binding location of this class of compounds on the α-synuclein fibril. mdpi.com After photoactivation, the probe covalently attached to the protein, allowing researchers to isolate the labeled protein segment and identify that the probe preferentially binds to the C-terminal region of α-synuclein. mdpi.com This level of detail is invaluable for understanding how a compound exerts its effect and for guiding the design of more potent and specific molecules.

Methods like the Cellular Thermal Shift Assay (CETSA) offer a label-free approach to verifying target engagement. thno.org CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. thno.org While not requiring a labeled compound, the validation of CETSA results often benefits from orthogonal approaches, including the use of labeled probes to confirm direct binding. nih.gov

Table 2: Research Findings for N-(6-methoxypyridin-3-yl)-based Probes in α-Synuclein Studies mdpi.com

Probe TypeStudy TypeKey FindingImplication
[¹¹C]7f, [¹⁸F]7j PET Imaging (Non-Human Primate)Good blood-brain barrier penetration and favorable brain washout kinetics.Suitable for in vivo imaging of α-synuclein aggregates in the brain.
[¹²⁵I]8i In Vitro Binding Assay (Human Brain Tissue)High affinity (Kd = 5 nM) and selectivity for α-synuclein in PD tissue vs. controls.Confirms direct and specific target engagement with the pathological protein.
TZ-CLX (Photoaffinity) Binding Site Mapping (Recombinant Fibrils)Preferential covalent labeling of the C-terminal region of α-synuclein.Elucidates the specific molecular interaction, informing the mechanism of action.

Utility in High-Throughput Screening Campaigns for New Biological Activities

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast collections of chemicals to identify "hits"—compounds that modulate the activity of a biological target. vliz.beresearchgate.net The success of an HTS campaign relies heavily on the quality and diversity of the compound library being screened. vliz.be

A compound like this compound represents a valuable scaffold for inclusion in HTS libraries. Its relatively simple structure, containing both a substituted pyridine (B92270) ring and a flexible amide chain, offers a foundation for generating chemical diversity. Such "privileged scaffolds" are molecular frameworks that are known to bind to multiple biological targets, increasing the likelihood of finding hits.

The utility of a compound in HTS is determined by its potential to interact with biological targets and its suitability for the assay format. HTS campaigns are carefully designed to be robust and reproducible, with statistical parameters like the Z'-factor and signal-to-background ratio used to monitor assay quality. researchgate.netmdpi.com For example, a campaign to find agonists for the RXFP3 receptor screened over 32,000 compounds to identify a single hit. mdpi.comnih.gov

Compounds like this compound and its derivatives, stored in large libraries, serve as the starting point for such massive screening efforts. If a hit is identified, the initial compound serves as a lead for further chemical optimization. Medicinal chemists then synthesize analogues to improve potency, selectivity, and drug-like properties, a process known as a structure-activity relationship (SAR) study. The discovery of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives as binders of α-synuclein likely originated from screening efforts that identified this chemical series as a promising starting point. mdpi.com Therefore, the primary utility of this compound in this context is as a component of a diverse chemical library, providing a potential starting point for the discovery of novel biological activities.

Table 3: Key Parameters in High-Throughput Screening (HTS) Assay Quality Control mdpi.com

ParameterDescriptionAcceptable ValueSignificance
Z'-Factor A statistical measure of the separation between positive and negative control signals.> 0.5Indicates a large enough separation band to reliably identify hits.
Signal-to-Background (S/B) Ratio The ratio of the mean signal from positive controls to the mean signal from negative controls.> 2 (Assay dependent)Measures the dynamic range of the assay.
Coefficient of Variation (%CV) A measure of the variability of the control data points.< 20%Indicates the reproducibility and precision of the assay measurements.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.